![molecular formula C26H23F2N3O2S B2724902 6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline CAS No. 866846-25-5](/img/structure/B2724902.png)
6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline
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Overview
Description
Fluoroquinolones are a type of antibiotic that are used to treat a variety of bacterial infections. They work by inhibiting the function of bacterial DNA gyrase and topoisomerase IV, which are enzymes necessary for DNA replication, transcription, repair, and recombination .
Molecular Structure Analysis
Fluoroquinolones have a bicyclic structure, with a fluorine atom at the 6 position and a quinolone nucleus. The specific compound you’re asking about also has a piperazinyl group and a tosyl group attached, which may affect its properties .Chemical Reactions Analysis
Fluoroquinolones can undergo various chemical reactions, but these are generally not relevant in a biological context. In the body, they mainly act by inhibiting bacterial enzymes rather than undergoing chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of fluoroquinolones can vary depending on their exact structure. Generally, they are crystalline solids with a bitter taste. They are slightly soluble in water and more soluble in organic solvents .Scientific Research Applications
Synthesis and Antibacterial Properties
- Synthesis and Structure-Activity Relationships : This compound, along with others in the fluoroquinolone class, has been the subject of extensive research focusing on their synthesis and structure-activity relationships. These studies aim to understand how changes in the chemical structure affect antibacterial potency and spectrum. For example, Ziegler et al. (1990) explored the synthesis of new quinolone compounds, noting similarities in in vitro antibacterial activity compared to ciprofloxacin (Ziegler et al., 1990).
- Antimicrobial Study of Related Compounds : Patel and Patel (2010) conducted studies on fluoroquinolone-based 4-thiazolidinones, providing insights into their antimicrobial properties and potential applications in treating infections (Patel & Patel, 2010).
Photostability and Photochemical Properties
- Photochemical Studies : Mella et al. (2001) investigated the photochemistry of ciprofloxacin, a similar compound, in aqueous solutions, providing insights into the photostability and photo-induced reactions that are relevant for understanding the behavior of related fluoroquinolones under different conditions (Mella, Fasani, & Albini, 2001).
Luminescent Properties and Electron Transfer
- Luminescent Properties : Gan et al. (2003) studied the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent. These findings can be relevant to understanding the photophysical behavior of compounds like 6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline (Gan et al., 2003).
Pharmacological and Biophysical Studies
- Role in Excited State Intramolecular Charge Transfer : Cuquerella et al. (2006) explored the role of excited state intramolecular charge transfer in the photophysical properties of norfloxacin and its derivatives. This research provides a deeper understanding of the biophysical properties of fluoroquinolones (Cuquerella, Miranda, & Bosca, 2006).
Crystallography and Structural Analysis
- Crystal Structures of Related Compounds : The study of crystal structures of compounds structurally related to fluoroquinolones, as done by Ullah and Altaf (2014), offers insights into the molecular geometry and potential interactions of these compounds (Ullah & Altaf, 2014).
Environmental Sensitivity and Fluorescent Ligands
- Synthesis and Characterization of Fluorescent Ligands : Lacivita et al. (2009) synthesized and characterized environment-sensitive fluorescent ligands for human 5-HT1A receptors with 1-arylpiperazine structure, demonstrating the potential of similar compounds in biological imaging and receptor studies (Lacivita et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline are bacterial DNA gyrases . These enzymes are essential for bacterial DNA replication, transcription, and repair . By targeting these enzymes, this compound can inhibit bacterial growth and proliferation .
Mode of Action
This compound interacts with its targets, the bacterial DNA gyrases, by binding to their active sites . This binding inhibits the supercoiling activity of these enzymes, which is crucial for DNA replication and transcription . As a result, the bacterial DNA becomes destabilized, leading to the cessation of bacterial growth and proliferation .
Biochemical Pathways
The action of this compound affects the DNA replication and transcription pathways in bacteria . By inhibiting DNA gyrase, the supercoiling of bacterial DNA is disrupted, which in turn affects the downstream processes of DNA replication and transcription . This leads to the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Similar compounds, such as fluoroquinolones, are known to have good bioavailability and are well distributed throughout the body
Result of Action
The molecular and cellular effects of the action of this compound result in the inhibition of bacterial growth and proliferation . By disrupting the supercoiling of bacterial DNA, this compound inhibits the processes of DNA replication and transcription, leading to the cessation of bacterial growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or ions, can potentially interact with the compound and affect its action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O2S/c1-18-2-9-22(10-3-18)34(32,33)25-17-29-24-11-6-20(28)16-23(24)26(25)31-14-12-30(13-15-31)21-7-4-19(27)5-8-21/h2-11,16-17H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOMMPYTPCLFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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